5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole
Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . The authors of a study proposed that the use of a base assists the synthesis of an intermediate due to a reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have a unique structure and properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Scientific Research Applications
Antimicrobial Activities
One of the notable applications of 1,2,4-triazole derivatives, including compounds similar to 5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole, is their antimicrobial properties. Research by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found them to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Cancer Treatment Potential
A study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole rings demonstrated the potential of these compounds as effective epidermal growth factor receptor (EGFR) inhibitors, suggesting their use in anti-cancer therapies (Karayel, 2021).
Pharmaceutical Development
Samelyuk and Kaplaushenko (2013) focused on developing new, low-toxic and highly-efficient medicines based on S-derivatives of 1,2,4-triazole, which includes compounds structurally related to the chemical . These compounds showed significant antimicrobial activity, contributing to the development of new pharmaceuticals (Samelyuk & Kaplaushenko, 2013).
Corrosion Inhibition
The 1,2,4-triazole derivatives have also been identified as effective corrosion inhibitors. Bentiss et al. (2009) investigated a compound similar to this compound and found it to be an efficient corrosion inhibitor for mild steel in a hydrochloric acid medium (Bentiss et al., 2009).
Cholinesterase Inhibition
Research by Arfan et al. (2018) on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, a class of compounds related to the chemical , demonstrated excellent cholinesterase inhibitory potential. This suggests a possible application in treating diseases like Alzheimer's (Arfan et al., 2018).
Properties
IUPAC Name |
5-[3-[(4-methylphenyl)methoxy]thiophen-2-yl]-3-methylsulfanyl-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-10-3-5-11(6-4-10)9-19-12-7-8-21-13(12)14-16-15(20-2)18-17-14/h3-8H,9H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCPBZQNSMAHNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C3=NC(=NN3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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